![molecular formula C25H22ClN3O3 B2894079 [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 318247-58-4](/img/structure/B2894079.png)
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C25H22ClN3O3 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H21ClN2O3
- CAS Number : 318247-59-5
- Molecular Weight : 434.90 g/mol
The compound features a pyrazole ring substituted with a methyl group, a 4-methylphenoxy group, and a carbamate moiety, which is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds structurally related to pyrazoles exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 0.051 | Induction of apoptosis |
Compound B | A549 (Lung) | 0.066 | Cell cycle arrest at G2/M phase |
This compound | HeLa (Cervical) | TBD | TBD |
Note: IC50 values are indicative of the concentration required to inhibit 50% of cell viability.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored, particularly in the context of neuroinflammatory diseases. Studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce microglial activation, suggesting a protective role in neurodegenerative conditions.
Case Study: Neuroprotection in Parkinson's Disease
A study investigated the effects of a structurally similar pyrazole compound on lipopolysaccharide (LPS)-induced neuroinflammation in vitro. The results indicated that treatment significantly reduced nitric oxide production and inhibited the expression of inflammatory markers such as iNOS and COX-2. This suggests potential therapeutic applications for managing conditions like Parkinson's disease through modulation of inflammatory pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The carbamate moiety may interact with key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as NF-kB and MAPK, which are crucial in regulating inflammatory responses and cell survival.
- Induction of Apoptosis : The structural features allow for interactions with cellular targets that promote programmed cell death in cancer cells.
Eigenschaften
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-17-11-13-21(14-12-17)32-24-22(23(28-29(24)2)18-7-4-3-5-8-18)16-31-25(30)27-20-10-6-9-19(26)15-20/h3-15H,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUNBMEFSCHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.